molecular formula C22H22ClN3O2S B11166157 [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11166157
M. Wt: 427.9 g/mol
InChI Key: YFERPXZSWMHEDQ-UHFFFAOYSA-N
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Description

1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the coupling of the thiazole derivative with the piperazine ring, which is substituted with a methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, piperazine, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE lies in its specific substituents and the resulting biological activities. The combination of the chlorophenyl, methyl, and methoxyphenyl groups imparts unique properties to the compound, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H22ClN3O2S/c1-15-20(29-21(24-15)18-8-3-4-9-19(18)23)22(27)26-12-10-25(11-13-26)16-6-5-7-17(14-16)28-2/h3-9,14H,10-13H2,1-2H3

InChI Key

YFERPXZSWMHEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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